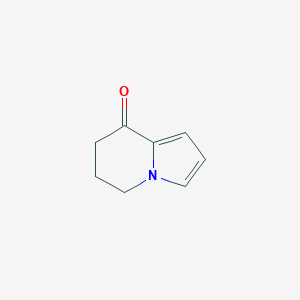![molecular formula C13H23NO4 B3017175 1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid CAS No. 1702863-52-2](/img/structure/B3017175.png)
1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is also known as tBOC-lysine and is commonly used as a protecting group for lysine residues in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis Applications
- 1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid has been utilized in the asymmetric synthesis of α-alkylated α-amino acids. A study by Georg and Guan (1992) demonstrated the synthesis of α-alkylated azocane-2-carboxylic acid methyl esters with high enantiomeric excess, indicating its potential for producing optically active compounds (Georg & Guan, 1992).
Synthesis of Heterocyclic Compounds
- The compound has been involved in the synthesis of heterocyclic structures. Behler et al. (2011) reported its use in synthesizing benzo[c]azocanones and indeno[1,2-b]pyrroles, highlighting its versatility in forming complex heterocyclic systems (Behler et al., 2011).
Organocatalytic Applications
- In organocatalysis, this compound has been utilized for oxidative cleavage of terminal diols. Shibuya et al. (2012) described its use in the organocatalytic one-pot oxidative cleavage of terminal diols to dehomologated carboxylic acids, showcasing its efficacy in organic synthesis processes (Shibuya et al., 2012).
Synthesis of Aziridine Derivatives
- It plays a role in the synthesis of aziridine derivatives. Bernstein and Ben-Ishai (1977) described the synthesis of N-substituted aziridine-2-carboxylates using related compounds, implying its potential in synthesizing constrained heterocyclic diamino acid derivatives (Bernstein & Ben-Ishai, 1977).
Fluorescent Derivatization in Chromatography
- The compound has also been explored in the context of high-performance liquid chromatography (HPLC) for fluorescent derivatization of carboxylic acids. Santa et al. (1998) demonstrated its use as a precolumn fluorescent derivatization reagent in HPLC, expanding its applications in analytical chemistry (Santa et al., 1998).
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-7-5-4-6-8-10(14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXUNZLAVQJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid | |
CAS RN |
1702863-52-2 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]azocane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)

![1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B3017096.png)


![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)


![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)
![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)